Ethyl 3-(3-bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 3-(3-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO4/c1-5-21-14(19)10-13(11-7-6-8-12(17)9-11)18-15(20)22-16(2,3)4/h6-9,13H,5,10H2,1-4H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRMQCYVFWCOGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=CC=C1)Br)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-(3-bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoate is a compound that has garnered interest due to its unique structural features, which include an ethyl ester, a bromophenyl moiety, and a tert-butoxycarbonyl group attached to an amino group. This article explores the biological activity of this compound, including its potential applications in medicinal chemistry, synthesis pathways, and related research findings.
- Molecular Formula : C16H22BrNO4
- Molecular Weight : 372.25 g/mol
- IUPAC Name : Ethyl 3-(3-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
- CAS Number : 137891181
The structural complexity of this compound contributes to its potential biological activities. The presence of the bromophenyl group may enhance its interaction with biological targets due to the electron-withdrawing nature of bromine, which can influence the compound's reactivity and binding affinity.
Anticancer Potential
The tert-butoxycarbonyl (Boc) protecting group is often utilized in the synthesis of biologically active compounds due to its stability and ease of removal. Compounds that incorporate similar functionalities have been investigated for their anticancer properties. For example, studies have shown that amino acid derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Synthesis Pathways
The synthesis of this compound typically involves several steps:
- Formation of the Bromophenyl Moiety : This can be achieved through bromination of phenol derivatives.
- Coupling Reaction : The brominated phenol is then coupled with an appropriate amino acid derivative.
- Protection of Amino Group : The amino group is protected using Boc anhydride to yield the final product.
Comparative Analysis with Similar Compounds
To better understand the biological activity and synthetic utility of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| (S)-Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride | 1391379-45-5 | 0.95 |
| 3-Amino-3-(3-bromophenyl)propanoic acid | 261165-06-4 | 0.90 |
| (R)-4-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid | 1350734-63-2 | 0.92 |
This table illustrates that this compound shares significant structural similarities with other bioactive compounds, which may suggest comparable biological activities.
Case Studies and Research Findings
While specific case studies focusing solely on this compound are scarce, related research on similar compounds provides insights into its potential applications:
- Antimicrobial Studies : Research has demonstrated that brominated compounds exhibit enhanced activity against resistant bacterial strains.
- Anticancer Research : Studies on Boc-protected amino acids indicate their efficacy in inhibiting tumor growth in vitro and in vivo models.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
